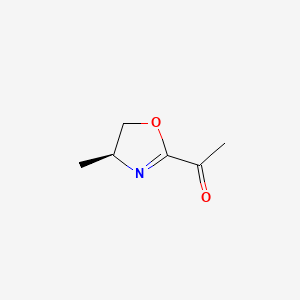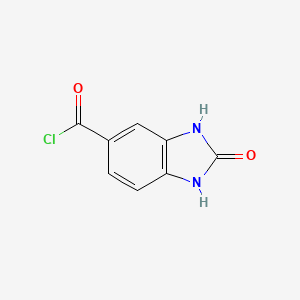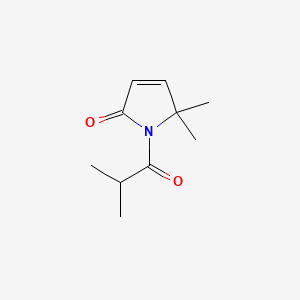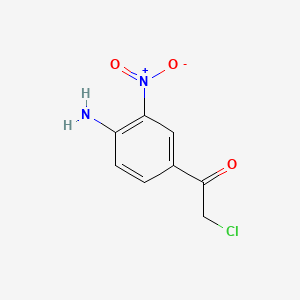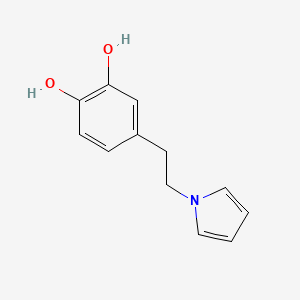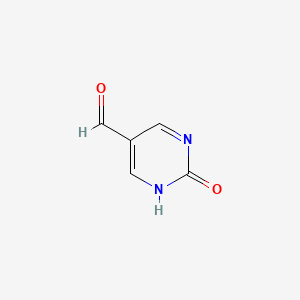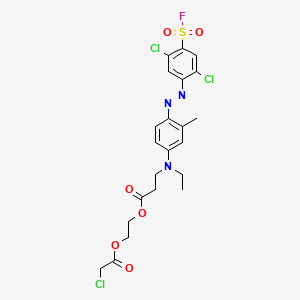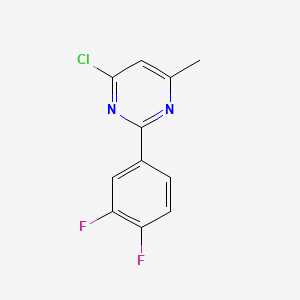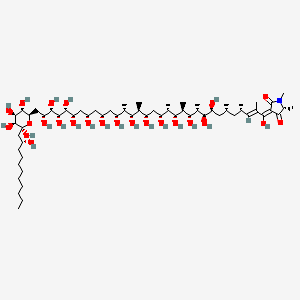
Aflastatin A
Übersicht
Beschreibung
Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .
Synthesis Analysis
The total syntheses of Aflastatin A have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Molecular Structure Analysis
Aflastatin A has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .Chemical Reactions Analysis
The syntheses of Aflastatin A feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Wissenschaftliche Forschungsanwendungen
Inhibitor of Aflatoxin Production : Aflastatin A effectively inhibits the production of aflatoxin by Aspergillus parasiticus, a significant achievement given the harmful impact of aflatoxins on health and food safety. The compound achieves this without significantly inhibiting the fungal growth itself (Ono et al., 1997).
Antimicrobial and Antitumor Activities : Besides its role in inhibiting aflatoxin production, Aflastatin A also exhibits antimicrobial activity against various bacteria, yeasts, and fungi, as well as demonstrating antitumor activity (Ono et al., 1997).
Influence on Glucose Metabolism : Aflastatin A is found to alter glucose metabolism in Aspergillus parasiticus, elevating glucose consumption and ethanol accumulation. This suggests a broader impact of Aflastatin A on the metabolic processes of the fungus (Kondo et al., 2001).
Inhibitory Effect on Melanin Biosynthesis : The compound also inhibits melanin production in Colletotrichum lagenarium, a finding that points to its potential application in studies related to melanin biosynthesis and associated regulatory pathways (Okamoto et al., 2001).
Chemical Structure and Synthesis Studies : Several studies have focused on the absolute configuration and synthesis of Aflastatin A, contributing to the understanding of its complex molecular structure, which is a tetramic acid derivative with a long alkyl side chain (Ikeda et al., 2000). Additional research in synthetic chemistry has been conducted to replicate and confirm aspects of Aflastatin A's stereochemistry (Evans et al., 2005).
Safety And Hazards
While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which Aflastatin A inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .
Eigenschaften
IUPAC Name |
(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYWUJSXJULKR-YLMXTBCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H115NO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflastatin A | |
CAS RN |
179729-59-0 | |
| Record name | Aflastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)
